6-Methyl Substitution Modulates Cdc7 Kinase Inhibitory Potency: Direct Comparison of Matched Molecular Pairs
In a direct matched-pair comparison using BindingDB data generated under identical assay conditions, the addition of a 6-methyl group to the 2-(pyridin-4-yl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one scaffold shifts Cdc7 kinase IC₅₀ from 10 nM (BDBM27344, no 6-methyl) to 13 nM (BDBM27345, with 6-methyl) [1][2]. This 3 nM difference, while modest in absolute terms, demonstrates that the 6-methyl substituent is not pharmacophorically silent and can influence ATP-competitive binding at the catalytic site. For researchers procuring the core scaffold for kinase inhibitor development, this indicates that the 6-methylated variant provides a distinct starting point for SAR exploration compared to the non-methylated parent.
| Evidence Dimension | Cdc7 kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 13 nM (6-methyl-2-(pyridin-4-yl)-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one, BDBM27345) |
| Comparator Or Baseline | IC₅₀ = 10 nM (2-(pyridin-4-yl)-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one, BDBM27344, no 6-methyl) |
| Quantified Difference | ΔIC₅₀ = +3 nM (1.3-fold decrease in potency upon 6-methyl addition) |
| Conditions | Dowex resin-based kinase assay; pH 7.9; 2°C; Cdc7 kinase (Homo sapiens); substrate: MCM2 |
Why This Matters
Confirms that the 6-methyl group is not inert; procurement of the correct methylated vs. non-methylated scaffold directly affects the potency baseline for downstream kinase inhibitor SAR campaigns.
- [1] BindingDB. BDBM27344: 2-(pyridin-4-yl)-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one (Pyrrolopyridinone, 1). IC50: 10 nM. Assay: Dowex resin-based, pH 7.9, 2°C, Cdc7 kinase. View Source
- [2] BindingDB. BDBM27345: 6-methyl-2-(pyridin-4-yl)-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one (Pyrrolopyridinone, 65). IC50: 13 nM. Assay: Dowex resin-based, pH 7.9, 2°C, Cdc7 kinase. View Source
